molecular formula C26H22N2O2 B274068 (4Z)-4-[(4-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide

(4Z)-4-[(4-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide

Cat. No. B274068
M. Wt: 394.5 g/mol
InChI Key: IBASCVGGIPRCAK-KQWNVCNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-[(4-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its diverse applications. This compound is commonly referred to as MANMC and is a naphthalene-based compound that has shown promising results in various fields of research.

Scientific Research Applications

MANMC has been extensively studied for its scientific research applications. One of the main applications of MANMC is as a fluorescent probe for the detection of metal ions. MANMC has been shown to selectively bind to metal ions such as copper, zinc, and iron, and the binding of these metal ions results in a change in the fluorescence properties of MANMC. This makes MANMC a useful tool for the detection of metal ions in biological and environmental samples.
Another application of MANMC is as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer and light to selectively destroy cancer cells. MANMC has been shown to have excellent photodynamic properties, and its use as a photosensitizer for PDT is currently being investigated.

Mechanism of Action

The mechanism of action of MANMC is not fully understood. However, it is believed that the naphthalene moiety of MANMC plays a crucial role in its biological activity. The naphthalene moiety is thought to interact with biological molecules such as proteins and nucleic acids, resulting in changes in their structure and function.
Biochemical and Physiological Effects:
MANMC has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that MANMC has antioxidant properties and can protect cells from oxidative stress. MANMC has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

MANMC has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has excellent photodynamic properties, making it a useful tool for PDT. However, MANMC also has some limitations. It is a highly lipophilic compound, which may limit its solubility in aqueous solutions. MANMC also has limited selectivity for metal ions, which may affect its use as a fluorescent probe.

Future Directions

There are several future directions for the research on MANMC. One direction is to investigate its use as a photosensitizer for PDT in vivo. Another direction is to explore its potential as an anti-cancer agent. MANMC has also been shown to have potential as a fluorescent probe for the detection of metal ions in living cells. Future research can focus on improving the selectivity of MANMC for specific metal ions. Finally, the development of new synthesis methods for MANMC can lead to the production of analogs with improved properties.

Synthesis Methods

The synthesis of MANMC involves a multi-step process that requires the use of various chemical reagents. The first step involves the condensation of 4-methylaniline and 2-methylbenzaldehyde to form the Schiff base. The Schiff base is then reacted with 2-naphthoyl chloride to form MANMC. The synthesis of MANMC is a complex process that requires careful handling of the chemical reagents, and the yield of the final product is dependent on the reaction conditions.

properties

Molecular Formula

C26H22N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

(4Z)-4-[(4-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide

InChI

InChI=1S/C26H22N2O2/c1-17-11-13-20(14-12-17)27-16-23-21-9-5-4-8-19(21)15-22(25(23)29)26(30)28-24-10-6-3-7-18(24)2/h3-16,27H,1-2H3,(H,28,30)/b23-16-

InChI Key

IBASCVGGIPRCAK-KQWNVCNZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C\2/C3=CC=CC=C3C=C(C2=O)C(=O)NC4=CC=CC=C4C

SMILES

CC1=CC=C(C=C1)NC=C2C3=CC=CC=C3C=C(C2=O)C(=O)NC4=CC=CC=C4C

Canonical SMILES

CC1=CC=C(C=C1)NC=C2C3=CC=CC=C3C=C(C2=O)C(=O)NC4=CC=CC=C4C

Origin of Product

United States

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